(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a nitro group at the 6th position and a methyl group at the 3rd position on the indazole ring, along with a phenylmethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone typically involves the formation of the indazole ring followed by functionalization. One common method includes the cyclization of o-nitrobenzylamines with hydrazine derivatives under acidic conditions. The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize byproducts. For example, transition metal-catalyzed reactions, such as those involving copper or palladium, can be employed to facilitate the formation of the indazole ring and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenylmethanone moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indazole ring can interact with enzymes or receptors. These interactions can modulate various biological pathways, such as signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-1H-indol-1-yl)(phenyl)methanone: Similar structure but lacks the nitro group.
(3-Methyl-6-nitro-1H-indazol-1-yl)(3-nitro-5-(trifluoromethyl)phenyl)methanone: Contains additional nitro and trifluoromethyl groups.
Uniqueness
(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro and a methyl group on the indazole ring, along with the phenylmethanone moiety, allows for unique interactions with biological targets and chemical reagents .
Properties
CAS No. |
62271-18-5 |
---|---|
Molecular Formula |
C15H11N3O3 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
(3-methyl-6-nitroindazol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H11N3O3/c1-10-13-8-7-12(18(20)21)9-14(13)17(16-10)15(19)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
KDCMGLSTDAWFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.